molecular formula C18H19N5O2 B2880365 N-(2,3-dimethylphenyl)-5-[(3-methoxyphenyl)amino]-1H-1,2,3-triazole-4-carboxamide CAS No. 1105248-58-5

N-(2,3-dimethylphenyl)-5-[(3-methoxyphenyl)amino]-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2880365
CAS No.: 1105248-58-5
M. Wt: 337.383
InChI Key: JJOOFVXLQHMDSB-UHFFFAOYSA-N
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Description

N-(2,3-dimethylphenyl)-5-[(3-methoxyphenyl)amino]-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C18H19N5O2 and its molecular weight is 337.383. The purity is usually 95%.
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Biological Activity

N-(2,3-Dimethylphenyl)-5-[(3-methoxyphenyl)amino]-1H-1,2,3-triazole-4-carboxamide is a compound belonging to the 1,2,3-triazole class, known for its diverse biological activities. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

  • Molecular Formula : C18H19N5O2
  • Molecular Weight : 337.38 g/mol
  • CAS Number : 1105248-58-5

Research indicates that the compound exhibits significant neuroprotective properties. It operates through multiple mechanisms:

  • Inhibition of Neuroinflammation : The compound has been shown to inhibit the NF-κB signaling pathway, reducing the production of pro-inflammatory cytokines and nitric oxide (NO) in neuronal cells .
  • Antioxidant Activity : It decreases reactive oxygen species (ROS) generation, which is crucial in protecting neurons from oxidative stress .
  • Metal Chelation : The compound can chelate biometals such as Cu²⁺, which may contribute to its neuroprotective effects .

Neuroprotective Effects

A study demonstrated that this triazole derivative provided protection against amyloid-beta (Aβ)-induced neurotoxicity in SH-SY5Y cells. The compound exhibited an IC₅₀ of 2.91 ± 0.47 μM against NO production and showed no signs of neurotoxicity at concentrations up to 50 μM .

Anticholinesterase Activity

The compound has also been evaluated for its anticholinesterase activity. In comparative studies with other triazole derivatives, it was found to possess moderate inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical targets in Alzheimer's disease therapy .

Case Studies and Research Findings

StudyFindings
Study 1Demonstrated significant neuroprotective effects in Aβ-induced models with IC₅₀ values indicating strong activity against NO production.
Study 2Showed that the compound could cross the blood-brain barrier (BBB), making it a potential candidate for CNS-targeted therapies .
Study 3Investigated its role as an AChE inhibitor, revealing moderate efficacy compared to standard drugs like donepezil .

Properties

CAS No.

1105248-58-5

Molecular Formula

C18H19N5O2

Molecular Weight

337.383

IUPAC Name

N-(2,3-dimethylphenyl)-5-(3-methoxyanilino)-2H-triazole-4-carboxamide

InChI

InChI=1S/C18H19N5O2/c1-11-6-4-9-15(12(11)2)20-18(24)16-17(22-23-21-16)19-13-7-5-8-14(10-13)25-3/h4-10H,1-3H3,(H,20,24)(H2,19,21,22,23)

InChI Key

JJOOFVXLQHMDSB-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)NC(=O)C2=NNN=C2NC3=CC(=CC=C3)OC)C

solubility

not available

Origin of Product

United States

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.